molecular formula C13H18N2O B12830266 (R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

(R)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B12830266
M. Wt: 218.29 g/mol
InChI Key: XJPALNDNNCWDJU-GFCCVEGCSA-N
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Description

®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to amphetamines. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine and ammonia under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects in treating certain neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy levels, and improved cognitive function. The compound targets specific receptors and pathways involved in neurotransmitter release and reuptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively target certain neurotransmitter systems makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2R)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2/t12-/m1/s1

InChI Key

XJPALNDNNCWDJU-GFCCVEGCSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

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